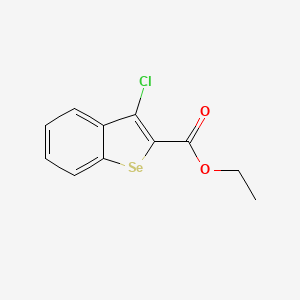
Ethyl 3-chloro-1-benzoselenophene-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 3-chloro-1-benzoselenophene-2-carboxylate is a unique organoselenium compound that has garnered interest due to its potential applications in various fields, including medicinal chemistry and materials science. The compound features a benzoselenophene core, which is a selenium-containing heterocycle, making it distinct from more common sulfur or oxygen analogs.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 3-chloro-1-benzoselenophene-2-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of ethyl 3-chlorobenzoate with selenium reagents in the presence of a base. The reaction conditions often require an inert atmosphere and controlled temperatures to ensure the formation of the desired benzoselenophene ring.
Industrial Production Methods: While detailed industrial production methods are not extensively documented, the synthesis on a larger scale would likely involve optimization of the laboratory-scale procedures. This includes scaling up the reaction volumes, ensuring consistent quality of reagents, and implementing efficient purification techniques to isolate the final product.
Analyse Chemischer Reaktionen
Types of Reactions: Ethyl 3-chloro-1-benzoselenophene-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The selenium atom in the benzoselenophene ring can be oxidized to form selenoxides or selenones.
Reduction: Reduction reactions can convert the selenium atom to a lower oxidation state.
Substitution: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines or thiols can replace the chlorine atom in the presence of a suitable catalyst.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield selenoxides, while substitution reactions can produce various substituted benzoselenophenes.
Wissenschaftliche Forschungsanwendungen
Ethyl 3-chloro-1-benzoselenophene-2-carboxylate has several applications in scientific research:
Chemistry: It serves as a precursor for synthesizing other selenium-containing compounds, which are valuable in studying the chemistry of selenium.
Biology: The compound’s potential biological activity makes it a candidate for developing new pharmaceuticals, particularly those targeting oxidative stress-related diseases.
Medicine: Research into its pharmacological properties could lead to new treatments for conditions where selenium’s antioxidant properties are beneficial.
Industry: The compound’s unique properties may find applications in materials science, such as in the development of novel polymers or catalysts.
Wirkmechanismus
The mechanism by which ethyl 3-chloro-1-benzoselenophene-2-carboxylate exerts its effects is primarily related to the selenium atom’s ability to participate in redox reactions. Selenium can cycle between different oxidation states, allowing it to act as an antioxidant. This redox activity can modulate various molecular targets and pathways, including those involved in cellular oxidative stress responses.
Vergleich Mit ähnlichen Verbindungen
Ethyl 3-chloro-1-benzothiophene-2-carboxylate: A sulfur analog with similar structural features but different chemical properties due to the presence of sulfur instead of selenium.
Ethyl 3-chloro-1-benzofuran-2-carboxylate: An oxygen analog that shares the benzo-fused ring system but exhibits different reactivity and applications.
Uniqueness: Ethyl 3-chloro-1-benzoselenophene-2-carboxylate is unique due to the presence of selenium, which imparts distinct redox properties and potential biological activities not found in its sulfur or oxygen counterparts. This uniqueness makes it a valuable compound for exploring new chemical reactivities and biological applications.
Eigenschaften
CAS-Nummer |
61350-53-6 |
|---|---|
Molekularformel |
C11H9ClO2Se |
Molekulargewicht |
287.61 g/mol |
IUPAC-Name |
ethyl 3-chloro-1-benzoselenophene-2-carboxylate |
InChI |
InChI=1S/C11H9ClO2Se/c1-2-14-11(13)10-9(12)7-5-3-4-6-8(7)15-10/h3-6H,2H2,1H3 |
InChI-Schlüssel |
PLDUSZWFWQZCAH-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1=C(C2=CC=CC=C2[Se]1)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


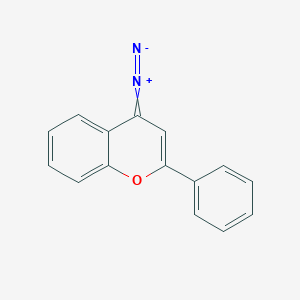

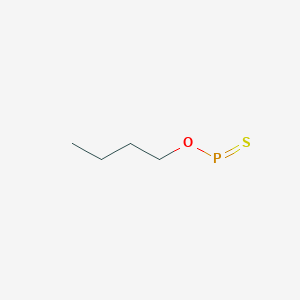



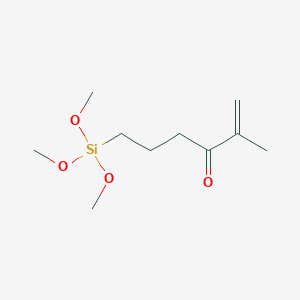

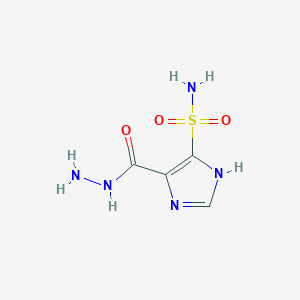
![Benzeneacetic acid, 2-[(3,4-difluorophenyl)thio]-](/img/structure/B14594227.png)
![4-Methoxyspiro[1,2-dioxetane-3,9'-fluorene]](/img/structure/B14594233.png)
![1-Methoxy-4-{[1-(2,2,2-trifluoroethoxy)cyclopropyl]ethynyl}benzene](/img/structure/B14594247.png)
![6-[2-(Diethylamino)ethoxy]pyrazine-2-carboxamide](/img/structure/B14594249.png)
![4-{2-[4-(Ethylamino)naphthalen-1-yl]hydrazinylidene}cyclohexa-2,5-dien-1-one](/img/structure/B14594253.png)
